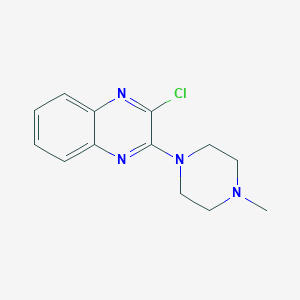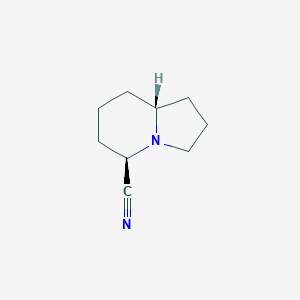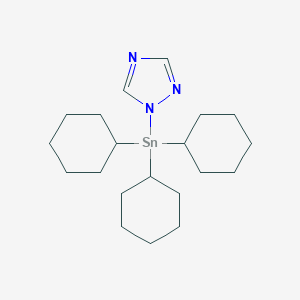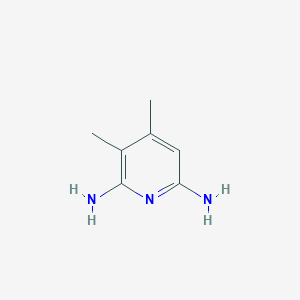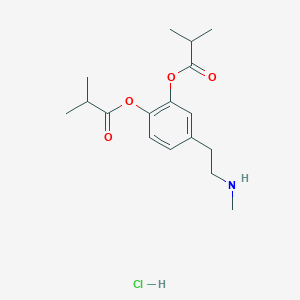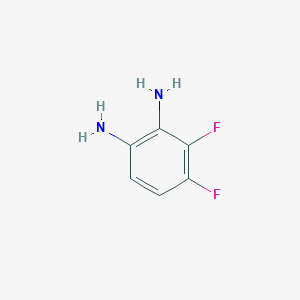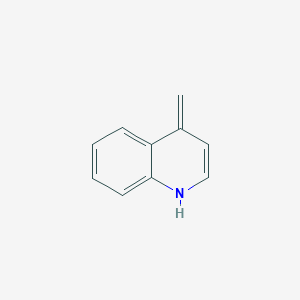
4-methylene-1H-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methylene-1H-quinoline is a heterocyclic organic compound that is commonly used in scientific research. This compound is known for its unique properties and potential applications in various fields of research.
作用機序
The mechanism of action of 4-methylene-1H-quinoline is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
生化学的および生理学的効果
4-methylene-1H-quinoline has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. It has also been found to inhibit the growth of various bacteria and viruses. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
One of the major advantages of using 4-methylene-1H-quinoline in lab experiments is its potent biological activity. It has been found to exhibit activity against various cancer cell lines, bacteria, and viruses at low concentrations. Moreover, it is relatively easy to synthesize and purify, making it an attractive target for research. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxicity towards normal cells at high concentrations.
将来の方向性
There are several future directions for the research and development of 4-methylene-1H-quinoline. One of the most promising directions is its potential use as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, it is important to investigate the potential side effects and toxicity of this compound in animal models. Another potential direction is the development of new fluorescent probes for the detection of metal ions in biological samples. This could lead to the development of new diagnostic tools for the detection of various diseases.
合成法
The synthesis of 4-methylene-1H-quinoline involves the reaction of 2-aminobenzophenone with acetaldehyde in the presence of a catalyst. This reaction results in the formation of 4-methylene-1H-quinoline as a yellow crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
4-methylene-1H-quinoline has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor, antiviral, and antibacterial activities. Moreover, it has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
特性
CAS番号 |
139266-01-6 |
|---|---|
製品名 |
4-methylene-1H-quinoline |
分子式 |
C10H9N |
分子量 |
143.18 g/mol |
IUPAC名 |
4-methylidene-1H-quinoline |
InChI |
InChI=1S/C10H9N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-7,11H,1H2 |
InChIキー |
ZBSARQBOJOXXST-UHFFFAOYSA-N |
SMILES |
C=C1C=CNC2=CC=CC=C12 |
正規SMILES |
C=C1C=CNC2=CC=CC=C12 |
同義語 |
Quinoline, 1,4-dihydro-4-methylene- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



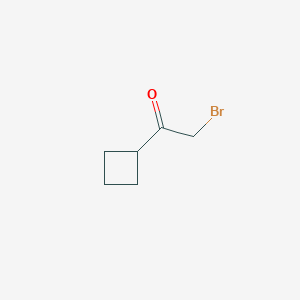
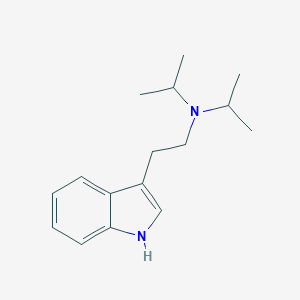
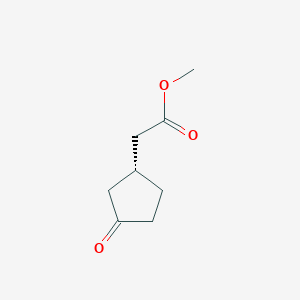
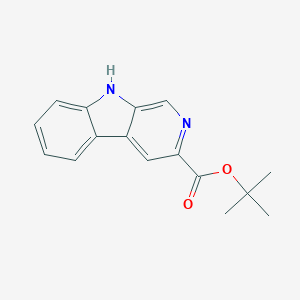
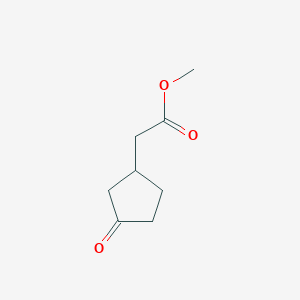
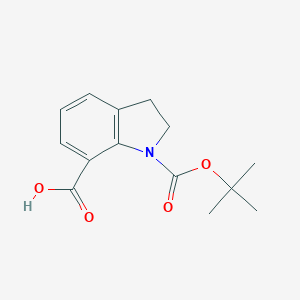

![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)
